molecular formula C21H21N3O6S B3863945 N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine

N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine

Cat. No. B3863945
M. Wt: 443.5 g/mol
InChI Key: QMGWWINZGFBIID-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine, also known as BNPA-Met, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural amino acid methionine, and it has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine is not fully understood, but it is believed to involve the formation of covalent bonds with target proteins. Specifically, the acryloyl group of N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine reacts with the thiol group of cysteine residues in target proteins, leading to the formation of a stable adduct. This adduct can then be detected and quantified using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect protein stability and folding, as well as protein degradation and turnover. It has also been shown to affect cellular signaling pathways, especially those involved in oxidative stress and inflammation. In addition, N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine has been shown to have potential therapeutic applications, especially in the context of age-related diseases and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine in lab experiments is its specificity for cysteine residues in target proteins. This allows for precise labeling and detection of specific proteins and protein domains. In addition, N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine is relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine is its potential toxicity and reactivity with other cellular components. Therefore, careful controls and experimental design are necessary when using N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine in lab experiments.

Future Directions

There are several future directions for research on N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine. One area of interest is the development of new analogs and derivatives of N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine with improved specificity and sensitivity. Another area of interest is the application of N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine in live-cell imaging and in vivo studies. Finally, there is potential for the use of N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine in drug discovery and development, especially in the context of protein misfolding and neurodegenerative diseases.

Scientific Research Applications

N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine has been used in a wide range of scientific research applications. It has been shown to be a useful tool for studying protein-protein interactions, especially in the context of protein folding and misfolding. It has also been used to study the role of methionine oxidation in protein degradation and aging. In addition, N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine has been used to study the effects of oxidative stress on cellular signaling pathways.

properties

IUPAC Name

2-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-31-11-10-17(21(27)28)22-20(26)18(23-19(25)15-7-3-2-4-8-15)13-14-6-5-9-16(12-14)24(29)30/h2-9,12-13,17H,10-11H2,1H3,(H,22,26)(H,23,25)(H,27,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGWWINZGFBIID-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.